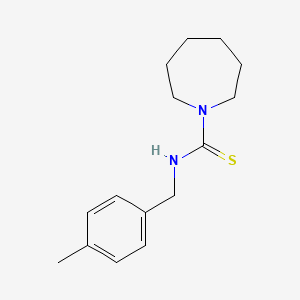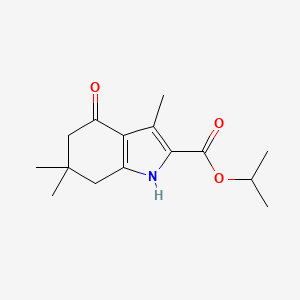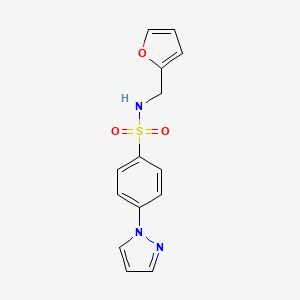![molecular formula C21H15N3O4 B4626278 2-氰基-N-(4-甲基苯基)-3-[5-(3-硝基苯基)-2-呋喃基]丙烯酰胺 CAS No. 313554-88-0](/img/structure/B4626278.png)
2-氰基-N-(4-甲基苯基)-3-[5-(3-硝基苯基)-2-呋喃基]丙烯酰胺
描述
Synthesis Analysis
The synthesis of derivatives similar to our compound of interest, particularly focusing on furan derivatives, involves the condensation of acryloyl chloride with various amines and alcohols. For instance, Saikachi and Suzuki (1959) synthesized a range of 2-cyano-3-(5-nitro-2-furyl) acrylamides and esters, demonstrating the foundational approaches in synthesizing complex acrylamides from simpler chemical precursors (Saikachi & Suzuki, 1959).
Molecular Structure Analysis
The molecular structure of acrylamide derivatives is pivotal in understanding their chemical behavior and potential applications. While specific analyses of the molecular structure of “2-cyano-N-(4-methylphenyl)-3-[5-(3-nitrophenyl)-2-furyl]acrylamide” have not been directly reported, studies on similar compounds provide insights into the steric configurations and structural characteristics essential for their reactivity and properties. For instance, the structural elucidation of related compounds has been conducted using NMR spectroscopy and single crystal X-ray diffraction, offering a detailed view of their molecular architecture (Kariuki et al., 2022).
Chemical Reactions and Properties
The chemical reactions involving acrylamide derivatives often involve cyclization, isomerization, and interaction with various reagents to form new compounds with distinct properties. For example, Clarke et al. (1984) explored the cis-trans isomerization of the (5-nitro-2-furyl)acrylamide initiated by biological reducing agents, demonstrating the chemical reactivity and transformation capabilities of these compounds under specific conditions (Clarke, Wardman, & Wilson, 1984).
Physical Properties Analysis
The physical properties of acrylamide derivatives, including solubility, crystalline structure, and phase transitions, are crucial for their application in various fields. Kiryu and Iguchi (1967) investigated the polymorphism of a closely related compound, revealing the existence of different crystal forms and their transition temperatures, which are essential for understanding the compound's stability and reactivity (Kiryu & Iguchi, 1967).
Chemical Properties Analysis
The chemical properties, such as reactivity towards different reagents, stability under various conditions, and the potential for undergoing specific chemical transformations, define the applicability of acrylamide derivatives in scientific research. Studies on similar compounds have highlighted their antibacterial activity and their interactions with different chemical agents, providing a basis for understanding the chemical behavior of “2-cyano-N-(4-methylphenyl)-3-[5-(3-nitrophenyl)-2-furyl]acrylamide” and its potential applications (Hirao & Kato, 1971).
科学研究应用
合成和化学行为
这种化合物及其衍生物因其独特的化学性质和在各个研究领域中的潜在应用而被广泛研究。呋喃衍生物的合成,包括2-氰基-N-(4-甲基苯基)-3-[5-(3-硝基苯基)-2-呋喃基]丙烯酰胺,因其在制药、材料科学和有机合成中作为中间体的潜在应用而备受关注。一项研究详细介绍了呋喃衍生物的合成并探讨了它们的化学行为,重点介绍了它们在体外缺乏所需的抗菌活性,这归因于它们在水中的溶解度有限(Saikachi & Suzuki, 1959).
在腐蚀抑制中的应用
对丙烯酰胺衍生物在铜表面腐蚀抑制中的应用的研究显示出了有希望的结果。一项专注于某些丙烯酰胺衍生物在硝酸溶液中防止铜腐蚀的功效的研究表明,这些化合物作为混合型抑制剂是有效的,在电化学和化学方法中观察到了相当高的效率(Abu-Rayyan et al., 2022).
属性
IUPAC Name |
(Z)-2-cyano-N-(4-methylphenyl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O4/c1-14-5-7-17(8-6-14)23-21(25)16(13-22)12-19-9-10-20(28-19)15-3-2-4-18(11-15)24(26)27/h2-12H,1H3,(H,23,25)/b16-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVGATKUASRJDKA-VBKFSLOCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-N-(4-methylphenyl)-3-(5-(3-nitrophenyl)-2-furyl)-2-propenamide | |
CAS RN |
313554-88-0 | |
| Record name | 2-CYANO-N-(4-METHYLPHENYL)-3-(5-(3-NITROPHENYL)-2-FURYL)-2-PROPENAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,4-dimethyl-6-{[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4626204.png)
![2-{[(5-{[(1,5-dimethyl-1H-pyrazol-4-yl)amino]carbonyl}-1-ethyl-1H-pyrazol-4-yl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4626216.png)
![3-(4-fluorophenyl)-2-methyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4626219.png)
![N'-[1-(1-adamantyl)propylidene]-2-hydroxy-3,5-diisopropylbenzohydrazide](/img/structure/B4626220.png)
![N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B4626221.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]-4-phenyl-1-piperazinecarbothioamide](/img/structure/B4626230.png)

![5-[2-chloro-3-(dimethylamino)benzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4626235.png)

![2-({4-allyl-5-[(2-isopropyl-5-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B4626241.png)


![2-bromo-N-[5-({2-oxo-2-[(2-phenoxyethyl)amino]ethyl}thio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4626255.png)
![2-[(2-bromobenzoyl)amino]-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4626257.png)